(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloropyridin-3-yl)methanol
- (4-Chloropyridin-3-yl)zinc bromide
- (4-Chloropyridin-3-yl)boronic acid
Uniqueness
®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
PGGYGKSJEXQAQS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=CC(=C1Cl)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
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